![molecular formula C24H23NO5S B2599887 (3'-Methoxy-[1,1'-biphenyl]-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797844-34-8](/img/structure/B2599887.png)
(3'-Methoxy-[1,1'-biphenyl]-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
(3'-Methoxy-[1,1'-biphenyl]-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H23NO5S and its molecular weight is 437.51. The purity is usually 95%.
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Scientific Research Applications
Anti-Arthritis Applications
Compounds with similar structures have shown promise in the treatment of rheumatoid arthritis (RA). For instance, a synthetic compound with methoxyphenyl groups was found to inhibit arthritis by targeting the signal transducer and activator of transcription 3 (STAT3) . This compound inhibited pro-inflammatory responses and showed potent anti-arthritic activity .
Anti-Inflammatory Applications
The same compound also demonstrated strong anti-inflammatory activities. It was found to inhibit the production of nitric oxide (NO) and hydrogen peroxide (H2O2), which are involved in inflammatory responses .
Drug Complexation
4-Methoxyphenol, a component of the compound you’re interested in, can be used as a building block in designing β-cyclodextrin 4-methoxyphenol conjugates. These conjugates can potentially act as ligands for drug complexation .
Cross-Coupling Reactions
Biphenyl derivatives, which are part of the structure of the compound, have been used in cross-coupling reactions, such as the arylation of aliphatic alcohols .
Synthesis of Biologically Active Compounds
Biphenyl derivatives are significant intermediates in organic chemistry and are used to produce a wide range of drugs and products for agriculture . They are also used as building blocks for basic liquid crystals .
Pharmacological Activities
A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, b-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Mechanism of Action
Target of Action
Compounds with these groups often interact with various enzymes and receptors in the body. For instance, biphenyl derivatives have been found to interact with enzymes like cytochrome P450 .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. For example, if it targets cytochrome P450 enzymes, it could influence drug metabolism pathways .
properties
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-29-20-10-12-22(13-11-20)31(27,28)23-15-25(16-23)24(26)18-8-6-17(7-9-18)19-4-3-5-21(14-19)30-2/h3-14,23H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHPTKDQWANCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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